2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide
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Overview
Description
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is an organic compound with the molecular formula C14H11Cl2NOS It is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with a 2-chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chlorophenylthiol with 4-chloroacetanilide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-phenylacetamide
- 2,4-dichloroacetanilide
Uniqueness
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both chloro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-9-14(18)17-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOGVJVAVBYCHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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